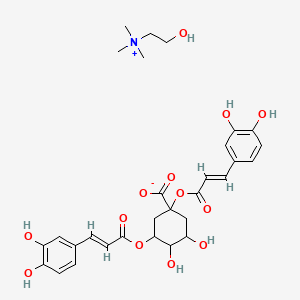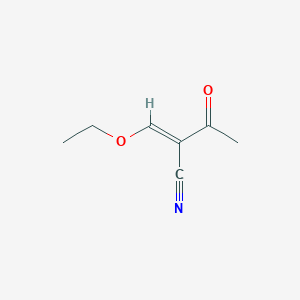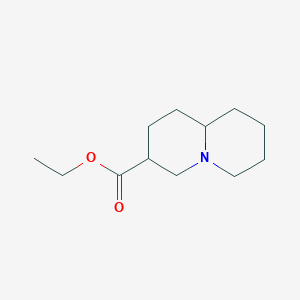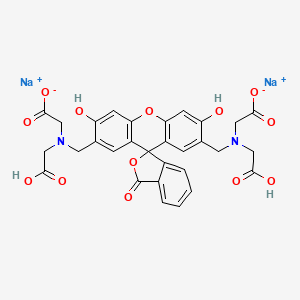
BUNGAROTOXIN (beta-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bungarotoxin (beta-): is a neurotoxic protein found in the venom of the many-banded krait (Bungarus multicinctus). It is a member of the bungarotoxin family, which includes several isoforms such as alpha-bungarotoxin and kappa-bungarotoxin. Beta-bungarotoxin is known for its ability to inhibit neurotransmitter release at the presynaptic terminal, leading to paralysis and potentially fatal respiratory failure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-bungarotoxin involves the chemical synthesis of peptide fragments followed by their coupling and folding. The process typically includes:
Solid-Phase Peptide Synthesis (SPPS): Shorter peptide fragments are synthesized using automated SPPS.
Fragment Coupling: The peptide fragments are coupled using hydrazide-based coupling methods.
Oxidative Folding: The coupled peptide is subjected to oxidative folding to form the correct disulfide bridges.
Industrial Production Methods: Industrial production of beta-bungarotoxin is generally achieved through recombinant DNA technology. This involves inserting the gene encoding beta-bungarotoxin into a suitable expression system, such as Escherichia coli, and purifying the expressed protein using affinity chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-bungarotoxin primarily undergoes reactions involving its phospholipase A2 activity. These reactions include:
Hydrolysis of Phospholipids: The A chain of beta-bungarotoxin hydrolyzes phospholipids, leading to the destruction of cell membranes.
Inhibition of Protein Phosphorylation: Beta-bungarotoxin inhibits the phosphorylation of synapsin I, GAP-43, and MARCKS proteins.
Common Reagents and Conditions:
Hydrolysis: Requires the presence of phospholipids and calcium ions.
Inhibition of Phosphorylation: Involves interaction with synaptosomal proteins in the presence of ATP.
Major Products:
Lysophospholipids and Free Fatty Acids: Resulting from the hydrolysis of phospholipids.
Dephosphorylated Proteins: Resulting from the inhibition of protein phosphorylation.
Applications De Recherche Scientifique
Beta-bungarotoxin has several scientific research applications, including:
Neuroscience Research: Used to study neurotransmitter release mechanisms and synaptic function.
Pharmacological Studies: Employed to investigate the effects of neurotoxins on ion channels and neurotransmitter release.
Cell Biology: Utilized to induce apoptosis in neuroblastoma cells, aiding in cancer research.
Drug Development: Serves as a tool to develop new therapeutic agents targeting neurotransmitter release.
Mécanisme D'action
Beta-bungarotoxin exerts its effects through a multi-step mechanism:
Inhibition of Ion Channels: The B chain of beta-bungarotoxin inhibits voltage-gated potassium channels, leading to cessation of neuronal activity.
Phospholipase A2 Activity: The A chain hydrolyzes phospholipids, causing cell membrane destruction.
Inhibition of Protein Phosphorylation: Beta-bungarotoxin inhibits the phosphorylation of key synaptic proteins, disrupting neurotransmitter release.
Comparaison Avec Des Composés Similaires
Alpha-Bungarotoxin: Binds irreversibly to nicotinic acetylcholine receptors, causing paralysis.
Kappa-Bungarotoxin: Modulates acetylcholine release by binding to different receptor sites.
Uniqueness of Beta-Bungarotoxin: Beta-bungarotoxin is unique due to its dual mechanism of action involving both ion channel inhibition and phospholipase A2 activity. This combination makes it a potent neurotoxin with distinct effects on neurotransmitter release and cell membrane integrity .
Propriétés
Numéro CAS |
65862-89-7 |
|---|---|
Formule moléculaire |
β1 and β2 subunits |
Poids moléculaire |
20,500 Da (13,500 Da + 7,000 Da) |
Apparence |
White solid |
Pureté |
≥ 97% (PAGE analysis, FPLC) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R,3S,5R)-5-(2-Amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane](/img/structure/B1139538.png)


![2-[[4-[bis[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane;1,3-diisocyanato-2-methylbenzene](/img/structure/B1139543.png)


